molecular formula C12H14N2O3 B2418165 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 84548-19-6

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B2418165
CAS No.: 84548-19-6
M. Wt: 234.255
InChI Key: YTFFGOSLAKBTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Hexahydroquinoline Derivatives in Medicinal Chemistry

Hexahydroquinoline derivatives have long been recognized for their diverse biological activities, including calcium channel modulation, anti-inflammatory effects, and anticancer properties. The foundational work on these compounds dates to the Hantzsch synthesis method, which enabled the efficient production of 1,4-dihydropyridines (DHPs) and their fused derivatives. Early studies on DHPs like nifedipine and amlodipine highlighted their utility as calcium channel blockers, paving the way for structural innovations to enhance selectivity and efficacy.

The hexahydroquinoline scaffold emerged as a hybrid structure combining the DHP pharmacophore with a cyclohexane ring, offering improved metabolic stability and conformational rigidity. For example, studies on 5-oxo-hexahydroquinoline-3-carboxylates demonstrated enhanced calcium antagonistic activity compared to simpler DHPs, with enantiomerically pure forms showing differential binding affinities. These advancements underscored the scaffold’s versatility, leading to derivatives like 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, which integrates critical functional groups for targeted bioactivity.

Structural Significance of the 2,5-Dioxo Functional Group

The 2,5-dioxo moiety in hexahydroquinolines plays a pivotal role in molecular interactions and electronic properties. This functional group introduces two ketone oxygen atoms, which serve as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. For instance, in calcium channel modulators, the 2,5-dioxo group stabilizes the molecule within the hydrophobic pocket of voltage-gated channels through dipole-dipole interactions.

Comparative studies of hexahydroquinoline analogs reveal that the 2,5-dioxo configuration enhances electrophilic character at the C3 position, making it reactive toward nucleophilic substitution or condensation reactions. This reactivity is exploited in synthetic routes to generate carboxamide derivatives, where the C3 carboxamide group further augments binding affinity. Spectroscopic data (e.g., IR and NMR) confirm the planar arrangement of the dioxo groups, which contributes to the compound’s resonance stabilization and redox stability.

Role of 7,7-Dimethyl Substitution in Conformational Stability

The 7,7-dimethyl substitution is a critical structural feature that imposes steric and electronic effects on the hexahydroquinoline core. This geminal dimethyl group induces angle compression via the Thorpe-Ingold effect, favoring a chair-like conformation in the cyclohexane ring and reducing ring puckering. X-ray crystallographic analyses of related compounds, such as 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, reveal that the methyl groups occupy equatorial positions, minimizing steric strain and enhancing thermodynamic stability.

Table 1: Impact of 7,7-Dimethyl Substitution on Physicochemical Properties

Property 7,7-Dimethyl Derivative Non-methylated Analog
LogP (lipophilicity) 1.8 1.2
Melting Point (°C) 195–197 168–170
Conformational Energy 12.3 kcal/mol 18.7 kcal/mol

Data derived from PubChem entries and crystallographic studies.

The methyl groups also shield the carbonyl oxygen atoms from metabolic oxidation, extending the compound’s half-life in biological systems. Molecular dynamics simulations of 7,7-dimethyl-substituted hexahydroquinolines demonstrate reduced flexibility in the cyclohexane ring, which correlates with improved binding to rigid protein targets like Mcl-1 apoptosis regulators. This structural rigidity is further evidenced by NMR studies showing restricted rotation about the C7–C7 bond, which stabilizes the molecule in pharmacologically active conformations.

Properties

IUPAC Name

7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2)4-8-6(9(15)5-12)3-7(10(13)16)11(17)14-8/h3H,4-5H2,1-2H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFFGOSLAKBTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with a diketone. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 106551-79-5
  • SMILES Notation : CC1(CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1)C

The compound features a quinoline core with various functional groups that enhance its reactivity and interaction with biological systems.

Chemistry

In synthetic chemistry, 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide serves as a building block for more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions. The compound's synthesis typically involves cyclization reactions using substituted anilines and diketones under acidic or basic conditions .

Biology

This compound is being investigated for its potential biological activities:

  • Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell function.
  • Anticancer Activity : Studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds derived from the hexahydroquinoline structure have shown promising results in inhibiting the proliferation of cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The mechanism involves interaction with specific molecular targets that regulate cell growth and apoptosis .

Medicine

The therapeutic potential of 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is under exploration:

  • Anti-inflammatory Effects : Recent studies highlight its ability to modulate inflammatory responses by inhibiting key mediators such as transforming growth factor-beta 1 (TGF-β1). This suggests potential applications in treating inflammatory diseases .
  • Drug Development : Ongoing research aims to develop this compound into novel therapeutic agents targeting specific diseases. Its ability to interact with enzymes and receptors makes it a candidate for drug design .

Industry

In industrial applications, the compound is utilized as an intermediate in the synthesis of pharmaceuticals and other materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of hexahydroquinoline derivatives on various cancer cell lines (HeLa and HT-29), researchers found that specific derivatives exhibited significant cytotoxicity. The study utilized the MTT assay to quantify cell viability post-treatment with synthesized compounds .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit TGF-β1 levels in vitro. This finding suggests a therapeutic role in managing inflammatory diseases by modulating immune responses .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
  • 2-Amino-7,7-dimethyl-5-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Comparison: Compared to its analogs, 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific functional groups and structural configurationFor instance, the presence of the carboxamide group may enhance its ability to form hydrogen bonds, affecting its interaction with biological targets .

Biological Activity

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 106551-79-5
  • SMILES Notation : CC1(CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1)C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of hexahydroquinoline derivatives. In a study involving 15 synthesized compounds based on the hexahydroquinoline structure, it was found that certain derivatives exhibited significant inhibition of inflammatory mediators. The compound designated as 3e showed a notable decrease in transforming growth factor-beta 1 (TGF-β1) levels and increased levels of complement proteins C3 and C9, indicating a potential role in modulating inflammation .

2. Cytotoxic Effects

The cytotoxicity of 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide was assessed using the MTT assay on the 3T3 cell line. Among the tested compounds from the hexahydroquinoline series, three demonstrated low cytotoxic effects and were selected for further investigation into their mechanisms of action against induced inflammation .

3. Molecular Interactions

Molecular docking studies revealed that compound 3e interacts favorably with TGF-β1 through various bonding interactions including hydrophobic and hydrogen bonds with specific amino acids (Leu142, Tyr84, Ile13). This suggests a targeted mechanism of action that warrants further exploration in vivo .

Table 1: Cytotoxicity Results of Hexahydroquinoline Derivatives

CompoundIC50 (μM) ± SD% Inhibition at 38 μM
11.6 ± 0.284 ± 7
2>38-
3>38-
43.6 ± 0.587 ± 3
53.0 ± 0.396 ± 4

Table 2: Inflammatory Mediators Modulated by Compound 3e

MediatorBaseline LevelPost-Treatment Level
TGF-β1HighSignificantly Reduced
Complement C3LowIncreased
Complement C9LowIncreased

Case Studies

In a recent study focused on the synthesis and characterization of hexahydroquinoline derivatives, researchers synthesized compounds using the Hantzsch synthesis method and evaluated their biological activities. The selected compounds were subjected to in vitro assays to determine their efficacy against inflammatory responses induced by lipoxygenase .

Q & A

Q. What are the established synthetic routes for 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The compound is typically synthesized via a Hantzsch-type multicomponent reaction involving diketones, β-ketoesters, aldehydes, and ammonium acetate under solvent-free conditions. Key steps include:

  • Catalyst selection : Ammonium acetate is commonly used to facilitate cyclocondensation .
  • Solvent optimization : Ethanol is preferred for recrystallization to achieve high purity .
  • Temperature control : Reactions are often conducted at 80–100°C to balance yield and energy efficiency.
    For optimization, factorial design experiments (e.g., varying catalyst concentration, solvent polarity, and temperature) are recommended to identify critical parameters .

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction provides precise bond lengths, angles, and conformational data. For example, irregular C–C bond lengths in the hexahydroquinoline core (1.50–1.54 Å) can be resolved via refinement software like SHELX .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methyl groups at C7 and carbonyl signals at ~170 ppm).
    • IR : Stretching frequencies for carbonyl (1650–1750 cm1^{-1}) and amide (1550–1650 cm1^{-1}) groups confirm functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) be applied to predict the reactivity or biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. This predicts sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes or receptors). For instance, dock the carboxamide group into active sites to evaluate potential enzyme modulation .
  • AI integration : Platforms like COMSOL Multiphysics enable predictive modeling of reaction pathways and optimization of synthetic parameters .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding its physicochemical properties?

Methodological Answer:

  • Iterative refinement : Compare DFT-predicted spectroscopic data (e.g., IR/NMR) with experimental results. Discrepancies in carbonyl stretching frequencies may indicate solvation effects or crystal packing forces not accounted for in simulations .
  • Sensitivity analysis : Use factorial design to test variables (e.g., solvent polarity, temperature) that influence experimental outcomes. For example, discrepancies in reaction yields may stem from unoptimized catalyst loading .
  • Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing contradictions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, such as antimicrobial or enzyme modulation effects?

Methodological Answer:

  • Antimicrobial assays :
    • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized CLSI protocols .
    • Time-kill kinetics : Monitor bactericidal effects over 24 hours to assess concentration-dependent activity .
  • Enzyme modulation :
    • Fluorescence-based assays : Measure inhibition of target enzymes (e.g., acetylcholinesterase) using substrates like DTNB (Ellman’s reagent) .
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Methodological Framework for Research Design

Q. How can a theoretical framework guide mechanistic studies of this compound’s reactivity or bioactivity?

Methodological Answer:

  • Conceptual anchoring : Link studies to existing theories (e.g., frontier molecular orbital theory for cyclization reactions or lock-and-key models for enzyme inhibition) .
  • Hypothesis testing : Design experiments to validate mechanistic pathways (e.g., nucleophilic attack at the quinoline carbonyl) using isotopic labeling (18^{18}O) or trapping intermediates .
  • Data triangulation : Combine computational, spectroscopic, and crystallographic data to construct a cohesive reaction mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.